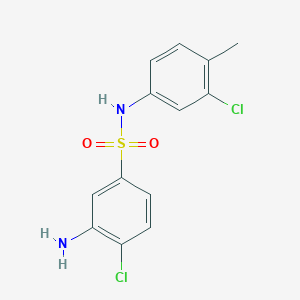

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12Cl2N2O2S and a molecular weight of 331.22 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar sulfonamide compounds often involves electrophilic aromatic substitution . For example, the synthesis of sulfanilamide, a sulfa drug, involves modifying the reactivity of aniline to make possible an electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two substituents para to each other: an amino group in the fourth position and a singly substituted 1-sulfonamido group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 331.22 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Sulfonamides and Their Diverse Applications

Sulfonamides, encompassing compounds like 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide, have been extensively studied for their wide range of applications in medicine and environmental science. One of the key areas of research focuses on the role of sulfonamides as carbonic anhydrase inhibitors (CAIs), with applications ranging from antiglaucoma agents to antitumor drugs. These compounds are also explored for their potential in targeting tumor-associated isoforms CA IX/XII, showing significant antitumor activity (Carta, Scozzafava, & Supuran, 2012).

Environmental Applications and Concerns

Beyond their pharmacological uses, sulfonamides have raised environmental concerns due to their persistence and potential ecotoxicological effects. Research has highlighted the occurrence and distribution of sulfonamide residues in water sources, pointing to their widespread use and the challenges in removing these compounds from the environment. The presence of sulfonamides in aquatic environments can lead to changes in microbial populations, posing risks to both environmental health and human safety (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Advances in Sulfonamide Research

Recent studies have focused on the synthesis of novel sulfonamide derivatives with improved pharmacological properties and lower toxicity. These efforts aim to extend the therapeutic applications of sulfonamides beyond their traditional roles. Innovations in sulfonamide chemistry are anticipated to lead to the development of new drugs for a variety of diseases, underscoring the ongoing importance of this class of compounds in medicinal chemistry (He Shichao et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide are currently unknown

Mode of Action

Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor of certain enzymes, disrupting their normal function .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMORYKBCYRBBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)

![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)